Triethyltin sulfate

Acute oral toxicity Organotin neurotoxicology LD50 comparison

Triethyltin sulfate (CAS 57-52-3; bis(triethylstannyl) sulfate, C₁₂H₃₀O₄SSn₂) is a triorganotin compound primarily employed as a reference neurotoxicant for inducing reproducible intramyelinic cerebral edema in rodent models and for inhibiting mitochondrial oxidative phosphorylation in biochemical assays. This compound is distinguished from the broader class of trialkyltin neurotoxicants by its selective targeting of myelin rather than neuronal cell bodies, a property that makes it an indispensable tool for studying demyelinating conditions.

Molecular Formula C12H30O4SSn2
Molecular Weight 507.9 g/mol
CAS No. 57-52-3
Cat. No. B1255410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyltin sulfate
CAS57-52-3
SynonymsTriethyltin sulfate
Molecular FormulaC12H30O4SSn2
Molecular Weight507.9 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)OS(=O)(=O)O[Sn](CC)(CC)CC
InChIInChI=1S/6C2H5.H2O4S.2Sn/c6*1-2;1-5(2,3)4;;/h6*1H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2
InChIKeyBTVURVLQSDTSSS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyltin Sulfate (CAS 57-52-3) Procurement Guide for Neurotoxicology and Biochemical Research


Triethyltin sulfate (CAS 57-52-3; bis(triethylstannyl) sulfate, C₁₂H₃₀O₄SSn₂) is a triorganotin compound primarily employed as a reference neurotoxicant for inducing reproducible intramyelinic cerebral edema in rodent models and for inhibiting mitochondrial oxidative phosphorylation in biochemical assays. [1] This compound is distinguished from the broader class of trialkyltin neurotoxicants by its selective targeting of myelin rather than neuronal cell bodies, a property that makes it an indispensable tool for studying demyelinating conditions. [2]

Myelin-selective neurotoxicant reference standard for intramyelinic cerebral edema models in rodent studies.

Mitochondrial oxidative phosphorylation inhibition with anion-dependent pharmacological discrimination.

CNS myelin structural biology studies — ordered lamellar swelling detectable by X-ray diffraction.PNS myelin unaffected at identical concentrations (4–100 μM)

Why Triethyltin Sulfate Cannot Be Replaced by Other Triethyltin Salts or Triorganotin Neurotoxicants


Triorganotin neurotoxicity is not a class-wide constant; it is dictated by the interplay of the alkyl chain, the counterion, and the resulting speciation in biological media. [1] For triethyltin (TET) compounds, the sulfate counterion profoundly modulates mitochondrial target engagement: in the presence of chloride, TET potently uncouples respiration and inhibits ATP synthesis, whereas in sulfate medium, the uncoupling activity is nearly abolished and inhibition of succinate oxidation requires an order-of-magnitude higher TET concentration (>10⁻⁵ M vs. active uncoupling in Cl⁻ medium). [2] Furthermore, while triethyltin chloride and triethyltin sulfate both induce cerebral edema, the sulfate salt is the reference standard in the intramyelinic edema literature; using the chloride or bromide salts introduces uncontrolled anion-exchange variables that alter both the dose–response for ATP synthesis inhibition and the rate of brain water accumulation. [3] Thus, a procurement decision for triethyltin sulfate over triethyltin chloride, trimethyltin hydroxide, or tributyltin oxide is not arbitrary—it is a decision to adopt the specific chemical species with the best-characterized myelin-selective pathology and the most quantitatively predictable mitochondrial pharmacology.

This Product
Triethyltin Sulfate

Defined myelin-selective pathology; anion-dependent mitochondrial pharmacology characterized in sulfate medium.

Common Substitute
Triethyltin Chloride / Bromide

Chloride medium introduces uncontrolled anion-exchange; uncoupling and ATP synthesis inhibition profiles may shift significantly. Quantitative MNCV data not available.

This Product
Myelin-Selective Edemagen

Intramyelinic vacuolation with quantifiable 33% MNCV reduction; electrophysiological–ultrastructural dissociation characterized.

Class-Level Alternative
Trimethyltin Hydroxide

Produces hippocampal neuronal necrosis, not intramyelinic edema. Myelinopathy model endpoints may not transfer.

Quantitative Evidence for the Differentiation of Triethyltin Sulfate (CAS 57-52-3) from Closest Analogs


Extreme Acute Oral Toxicity: Triethyltin Sulfate Is the Most Acutely Toxic Organotin Among Tested Compounds

In a comparative acute toxicity evaluation across multiple organotin compounds, triethyltin sulfate exhibited an oral LD₅₀ of 5–10 mg/kg in the guinea pig, making it the most toxic compound within the test series and substantially more potent than other trialkyltin derivatives assessed in the same study. [1] This potency is notably higher than that typically reported for triethyltin chloride, for which in vivo neurotoxicity is consistently observed at dietary concentrations of 15 ppm but without an acute single-dose LD₅₀ approaching the single-digit mg/kg range. [2]

Acute Oral Toxicity
Cross-study comparable
LD₅₀ 5–10 mg/kg (oral, guinea pig)
Supports acute neurotoxicant model fit at low administered doses.
Ranked most toxic among tested organotins; triethyltin chloride LD₅₀ not reaching single-digit mg/kg range.
Acute oral toxicity Organotin neurotoxicology LD50 comparison

Mechanism-Selective Mitochondrial Inhibition: Anion-Dependent Uncoupling Discriminates Triethyltin Sulfate from Chloride Salts

Triethyltin (TET) stimulated basal respiration of E. coli membrane vesicles in chloride medium but had little effect on respiration in sulfate medium. In intact bacteria, succinate oxidation was inhibited far more extensively in Cl⁻ than in SO₄²⁻ medium; in sulfate medium, substantial inhibition was not observed until TET concentration exceeded 10⁻⁵ M. [1] In isolated rat liver mitochondria, ATP synthesis with chloride as the predominant anion was much more sensitive to triethyltin inhibition than when nitrate or isethionate was the predominant anion. [2] This demonstrates that the sulfate salt—when delivered as such—avoids the chloride-dependent uncoupling pathway and instead engages a distinct, binding-dependent inhibition of ATP synthesis, providing a defined pharmacological tool.

Anion-Dependent Uncoupling
Head-to-head
>10-fold difference in effective inhibitory concentration (SO₄²⁻ vs Cl⁻ medium)
Enables isolation of binding-dependent ATP synthesis inhibition from Cl⁻/OH⁻ exchange-mediated uncoupling.
E. coli membrane vesicles and rat liver mitochondria; succinate oxidation inhibition only at TET >10⁻⁵ M in sulfate medium.
Mitochondrial bioenergetics Oxidative phosphorylation Anion-hydroxide exchange

Selective Myelin Vacuolation with Quantifiable Electrophysiological Deficit: Triethyltin Sulfate as the Reference Intramyelinic Edemagen

Adult rats administered high oral doses of triethyltin (TET) sulfate developed hind limb wasting and became paraplegic or quadriplegic within three weeks, accompanied by a 33% reduction in motor nerve conduction velocity (MNCV) of the sciatic nerve in the absence of significant demyelination. The MNCV decline paralleled the formation of intramyelinic vacuoles and increased axonal neurofilaments. [1] In contrast, trimethyltin (TMT) hydroxide at comparable doses causes severe neuronal loss in the hippocampus with no intramyelinic edema, establishing triethyltin sulfate as the myelin-selective neurotoxicant. [2] Electrophysiological normalization occurred within 2–3 weeks of discontinuing TET sulfate exposure, but ultrastructural vacuolation persisted—a dissociation critical for studies of remyelination dynamics.

Myelin Vacuolation & MNCV
Cross-study comparable
33% reduction in sciatic MNCV with persistent intramyelinic vacuolation after clinical recovery
Supports electrophysiological–ultrastructural dissociation model for myelin edema and recovery studies.
Adult rats, 3-week oral protocol; trimethyltin hydroxide produces hippocampal neuronal loss without myelin edema.
Myelin edema Neuropathology Motor nerve conduction velocity

CNS-Selective Myelin Structural Disruption: Differential Sensitivity of CNS vs. PNS Myelin

X-ray diffraction analysis of triethyltin (TET)-treated nerves in vitro demonstrated that TET at concentrations of 4–100 μM affects CNS myelin structure (optic nerve), inducing a swollen lamellar array with a 200 Å period, whereas PNS myelin (sciatic nerve) was unaffected at identical concentrations. [1] This CNS-selective effect was prevented by replacing mobile ions with isotonic sucrose, implicating TET-mediated ion transport as the initiating mechanism. This anatomical selectivity differentiates triethyltin sulfate from trimethyltin compounds, which predominantly damage neuronal cell bodies in the hippocampus rather than myelinated tracts.

CNS vs. PNS Myelin Selectivity
Head-to-head
CNS myelin: ordered swelling, 200 Å period; PNS myelin: unaffected at 4–100 μM
Permits dissection of central vs. peripheral myelin pathology without confounding neuronal toxicity.
X-ray diffraction of respiring optic and sciatic nerves; effect prevented by isotonic sucrose replacement.
X-ray diffraction Myelin periodicity CNS vs. PNS selectivity

Antifouling Metabolic Disruption: Quantified Comparative Efficacy Against Barnacle Metabolism

In a comparative evaluation of organometallic antifouling agents, triethyltin sulfate, cupric citrate, and phenylmercury acetate were each tested on barnacles (Elminius modestus) at concentrations lethal after 30–36 hours. All three agents restricted pyruvate utilization via pyruvate dehydrogenase, but only phenylmercury acetate additionally inhibited lactate dehydrogenase. [1] Triethyltin sulfate thus occupies a distinct biochemical inhibition profile within the antifouling armamentarium—potent metabolic disruption without the dual-enzyme inhibition of organomercury compounds.

Antifouling Metabolic Profile
Head-to-head
Pyruvate dehydrogenase inhibition without lactate dehydrogenase inhibition
Supports single-target metabolic disruption fingerprint for antifouling structure–activity relationship studies.
Barnacle Elminius modestus, 30–36 hr lethal exposure; phenylmercury acetate additionally inhibits lactate dehydrogenase.
Antifouling biocide Barnacle metabolism Pyruvate dehydrogenase inhibition

Physicochemical Differentiation: Extremely Low Aqueous Solubility Enables Controlled-Release Formulations

Computed physicochemical parameters indicate that triethyltin sulfate has an aqueous solubility of approximately 0.021 g/L at 25 °C. While experimentally validated solubility data for triethyltin chloride are not readily available at equivalent computational rigor, the sulfate salt's extremely poor water solubility distinguishes it from the more commonly used chloride and bromide salts, which are expected to exhibit higher aqueous solubility based on general halide vs. sulfate solubility trends for organometallic compounds. This near-insolubility is a critical parameter for researchers designing controlled-release or suspension-based dosing protocols where rapid dissolution must be avoided.

Aqueous Solubility
Class-level inference
~0.021 g/L (25 °C, computed)
Supports controlled-release or suspension-based dosing protocol design.
Computational prediction; no experimental head-to-head solubility dataset identified. Halide salts expected to exhibit higher solubility.
Aqueous solubility Formulation science Controlled release

Recommended Procurement Scenarios for Triethyltin Sulfate (CAS 57-52-3) Based on Quantitative Differentiation


Experimental Intramyelinic Cerebral Edema Model: The Gold-Standard Myelinopathy Inducer

When your study objective is to induce reproducible, quantifiable intramyelinic edema without concurrent neuronal necrosis or significant demyelination, triethyltin sulfate is the preferred compound. At an oral dose producing a 33% reduction in sciatic MNCV, it generates characteristic myelin vacuolation that persists after clinical recovery; this electrophysiological–ultrastructural dissociation is not replicated by trimethyltin hydroxide (which produces hippocampal neuronal loss) or triethyltin chloride (for which quantitative MNCV data are lacking). [6] The compound is also documented to increase brain water content with concurrent Na⁺ and Cl⁻ accumulation and K⁺ decrease, providing well-characterized ionic endpoints. [4]

Mitochondrial Bioenergetics Research Requiring Anion-Dependent Pharmacological Discrimination

Investigators studying the mechanism of trialkyltin-mediated inhibition of oxidative phosphorylation should procure triethyltin sulfate when the experimental design requires separation of chloride-hydroxide exchange-mediated uncoupling from direct binding-dependent ATP synthesis inhibition. In sulfate medium, TET uncoupling is minimal and succinate oxidation inhibition requires >10⁻⁵ M, whereas in chloride medium, uncoupling and inhibition occur at substantially lower concentrations. [6] This anion-dependent pharmacology, characterized in both bacterial and mammalian mitochondrial preparations, allows triethyltin sulfate to serve as a chemical probe for the binding-dependent inhibitory pathway. [4]

CNS-Selective Myelin Structural Biology: X-Ray Diffraction Studies of Ordered Myelin Swelling

Triethyltin sulfate is uniquely suited for biophysical studies of myelin lamellar structure because it induces an ordered, intermediate swollen state (200 Å periodicity) detectable by X-ray diffraction in CNS myelin, while leaving PNS myelin structurally unaffected at identical concentrations (4–100 μM). [6] This anatomical selectivity, combined with the compound's experimentally demonstrated dependence on mobile ion transport for its structural effect, makes triethyltin sulfate the compound of choice for researchers dissecting the ionic basis of myelin compaction and edema.

Antifouling Biocide Screening with Defined Single-Target Metabolic Inhibition Profile

For structure–activity relationship studies in marine antifouling biocide development, triethyltin sulfate offers a defined metabolic disruption fingerprint: restriction of pyruvate utilization via pyruvate dehydrogenase without the additional lactate dehydrogenase inhibition produced by organomercury comparators. [6] This cleaner inhibition profile facilitates the attribution of antifouling efficacy to specific enzymatic targets, supporting rational biocide design programs.

Application
Selection Property
Validation Focus
Intramyelinic cerebral edema model studies
Myelin-selective pathology with characterized electrophysiological–ultrastructural dissociation
MNCV reduction and intramyelinic vacuolation endpoints; ionic flux (Na⁺, Cl⁻, K⁺) monitoring
Mitochondrial bioenergetics research
Anion-dependent pharmacological discrimination of uncoupling vs. binding-dependent inhibition
Respiration and ATP synthesis assay context in sulfate vs. chloride media
CNS myelin structural biology (X-ray diffraction)
CNS-selective ordered lamellar swelling; PNS sparing at identical concentrations
Myelin periodicity and ion-transport dependence review
Antifouling biocide SAR screening
Single-target pyruvate dehydrogenase inhibition profile
Metabolic disruption fingerprint without dual-enzyme inhibition
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